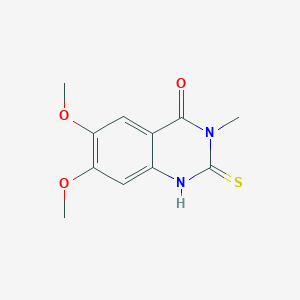

2-mercapto-6,7-dimethoxy-3-methylquinazolin-4(3H)-one

Description

Properties

IUPAC Name |

6,7-dimethoxy-3-methyl-2-sulfanylidene-1H-quinazolin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O3S/c1-13-10(14)6-4-8(15-2)9(16-3)5-7(6)12-11(13)17/h4-5H,1-3H3,(H,12,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDKPWMLICQGUCR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C2=CC(=C(C=C2NC1=S)OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Anthranilic Acid-Based Routes

Anthranilic acid derivatives substituted with methoxy groups at C-6 and C-7 serve as foundational precursors. For example, 6,7-dimethoxy anthranilic acid can be acylated with acetyl chloride to form N-acetyl derivatives, which undergo cyclization with thiolating agents to introduce the mercapto group at C-2. A representative pathway involves:

- Acylation : Treatment of 6,7-dimethoxy anthranilic acid with acetic anhydride yields 2-acetamido-6,7-dimethoxybenzoic acid.

- Benzoxazinone Formation : Heating with acetic anhydride generates 6,7-dimethoxy-2-methyl-4H-benzo[d]oxazin-4-one.

- Thiol Incorporation : Reaction with thiourea or potassium thioacetate under basic conditions (e.g., NaOH/EtOH) opens the oxazinone ring, introducing the mercapto group at C-2.

This method achieves moderate yields (50–65%) but requires stringent control over reaction conditions to prevent over-oxidation of the thiol group.

Organocatalytic and Multi-Component Approaches

Organocatalytic methods offer transition-metal-free routes to quinazolinones. For instance, trifluoroacetic acid (TFA)-catalyzed reactions between 6,7-dimethoxy anthranilamide and ketoalkynes enable simultaneous cyclization and thiolation. Key steps include:

- Michael Addition : TFA promotes the addition of anthranilamide to ketoalkynes, forming an enaminone intermediate.

- Cyclization and C–C Bond Cleavage : Intramolecular cyclization followed by selective cleavage of the triple bond yields the quinazolinone core with a mercapto substituent.

This method achieves higher yields (70–85%) but is limited by the availability of specialized ketoalkynes.

Functional Group Interconversion

Post-cyclization modification provides an alternative route. For example, 2-chloro-6,7-dimethoxy-3-methylquinazolin-4(3H)-one can undergo nucleophilic aromatic substitution with sodium hydrosulfide (NaSH) to introduce the mercapto group.

- Chlorination : Treatment of 6,7-dimethoxy-3-methylquinazolin-4(3H)-one with phosphorus oxychloride (POCl₃) introduces a chlorine at C-2.

- Thiolation : Displacement of chlorine with NaSH in dimethylformamide (DMF) at 80°C affords the target compound.

This method offers excellent regioselectivity but requires handling of toxic reagents like POCl₃.

Comparative Analysis of Synthetic Routes

| Method | Starting Material | Key Reagents | Yield (%) | Limitations |

|---|---|---|---|---|

| Anthranilic Acid Route | 6,7-Dimethoxy anthranilic acid | Acetic anhydride, thiourea | 50–65 | Moderate yields, oxidation risks |

| Organocatalytic Approach | Anthranilamide, ketoalkynes | TFA | 70–85 | Specialized reactants |

| Functional Interconversion | 3-Methylquinazolinone | POCl₃, NaSH | 60–75 | Toxicity concerns |

Chemical Reactions Analysis

Types of Reactions

2-mercapto-6,7-dimethoxy-3-methylquinazolin-4(3H)-one undergoes various chemical reactions, including:

Oxidation: The mercapto group can be oxidized to form a disulfide or sulfonic acid derivative.

Reduction: The quinazolinone core can be reduced to form a dihydroquinazolinone derivative.

Substitution: The methoxy groups can undergo nucleophilic substitution reactions to introduce other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles such as amines or thiols are employed in substitution reactions.

Major Products

The major products formed from these reactions include disulfide derivatives, dihydroquinazolinone derivatives, and various substituted quinazolinone compounds.

Scientific Research Applications

2-mercapto-6,7-dimethoxy-3-methylquinazolin-4(3H)-one has a wide range of scientific research applications, including:

Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: The compound is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

Medicine: It is investigated as a potential therapeutic agent for various diseases, including cancer and infectious diseases.

Industry: The compound is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-mercapto-6,7-dimethoxy-3-methylquinazolin-4(3H)-one involves its interaction with specific molecular targets and pathways. The mercapto group can form covalent bonds with thiol-containing enzymes, leading to the inhibition of their activity. Additionally, the compound can interact with DNA and proteins, affecting cellular processes such as replication and transcription. The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 2-mercapto-6,7-dimethoxy-3-methylquinazolin-4(3H)-one are compared below with key analogs, focusing on substituent effects, physicochemical properties, and biological relevance.

Table 1: Structural and Functional Comparison of Quinazolinone Derivatives

Structural and Electronic Effects

- Thiol vs. Methylthio Groups: The thiol (-SH) group in this compound confers higher reactivity, enabling disulfide bond formation or nucleophilic substitution (e.g., conversion to methylthio derivatives) .

- Methoxy vs. Hydroxy Groups : Compared to 6,7-dihydroxyquinazolin-4(3H)-one (Table 1, Row 6), the methoxy substituents in the target compound reduce polarity, enhancing membrane permeability but limiting hydrogen-bond interactions with biological targets .

- Core Modifications: Thieno[3,2-d]pyrimidin-4(3H)-one derivatives (Table 1, Row 5) replace the benzene ring with a thiophene, altering electronic distribution and steric bulk, which may influence binding to enzymes like phosphodiesterase .

Biological Activity

2-Mercapto-6,7-dimethoxy-3-methylquinazolin-4(3H)-one is a member of the quinazolinone family, notable for its diverse biological activities. This compound has garnered attention for its potential applications in medicinal chemistry, particularly in cancer treatment and as an antioxidant. Its unique structure, characterized by a thiol group and methoxy substituents, enhances its reactivity and biological profile.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 252.29 g/mol. The presence of the thiol group allows for nucleophilic substitution reactions, making it a versatile compound in synthetic organic chemistry.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activities, including:

- Anticancer Properties : Studies have shown that this compound can inhibit various cancer cell lines such as breast adenocarcinoma (MCF-7) and ovarian cancer (A2780) cells. The mechanism of action involves the inhibition of multiple tyrosine kinases, which are essential for cancer cell proliferation and survival.

- Antioxidant Activity : The compound demonstrates antioxidant properties that may contribute to its therapeutic effects by neutralizing free radicals and reducing oxidative stress.

The anticancer activity of this compound is primarily attributed to its ability to bind to tyrosine kinases. Molecular docking studies suggest that it effectively interacts with the active sites of these enzymes, inhibiting their activity and disrupting downstream signaling pathways associated with cancer progression.

Comparative Analysis with Similar Compounds

The following table summarizes key features and unique aspects of compounds structurally similar to this compound:

| Compound Name | Key Features | Unique Aspects |

|---|---|---|

| 2-Mercaptoquinazolin-4(3H)-one | Contains a thiol group | Lacks methoxy substituents |

| 6-Methoxyquinazolin-4(3H)-one | Has one methoxy group | No thiol functionality |

| 7-Dimethoxyquinazolin-4(3H)-one | Two methoxy groups | No mercapto group |

| 2-Aminoquinazolin-4(3H)-one | Contains an amino group | Different functional groups affecting polarity |

The combination of thiol and methoxy functionalities in this compound enhances its reactivity compared to other derivatives.

Case Studies

- In Vitro Studies : A study evaluated the cytotoxic effects of this compound on MCF-7 cells. The results indicated a dose-dependent inhibition of cell proliferation with an IC50 value significantly lower than that of standard chemotherapeutic agents.

- Molecular Docking Studies : Computational analyses revealed that the compound binds effectively to the ATP-binding site of several tyrosine kinases, suggesting a competitive inhibition mechanism that could be leveraged for drug development against resistant cancer types .

Q & A

What are the established synthetic routes for 2-mercapto-6,7-dimethoxy-3-methylquinazolin-4(3H)-one, and how do reaction conditions influence yield?

Basic Synthesis : A common route involves nitrohomoveratric acid (1) reacting with polyphosphoric acid (PPA) (2), followed by acetic anhydride treatment to form intermediates like 2-methyl-6,7-dimethoxy-3,1-benzoxazine-4-one. Subsequent nitrogen substitution yields the quinazolinone core .

Advanced Optimization : Alternative methods use 2-amino-4,5-dimethoxybenzoic acid and 2-isothiocyanato-benzenesulfonamide under reflux with acetic acid, achieving 80% yield. Temperature control (e.g., 150°C in DMF) and solvent selection (e.g., MeOH for recrystallization) are critical for purity .

How can structural ambiguities in derivatives of this compound be resolved using spectroscopic and crystallographic techniques?

Basic Characterization : ¹H/¹³C NMR and LCMS are standard for confirming substituent positions and molecular weight. For example, ¹H NMR of related compounds shows distinct methoxy singlets (δ 3.86–3.92 ppm) and aromatic proton splitting patterns .

Advanced Analysis : X-ray crystallography resolves steric hindrance or tautomerism issues. For instance, crystallographic data from analogs (e.g., 2-methyl-3-(2-methylphenyl)-7-nitroquinazolin-4(3H)-one) provide reference frameworks for bond-length validation .

What methodologies are employed to evaluate the biological activity of this compound, particularly enzyme inhibition?

Basic Screening : In vitro assays (e.g., α-glucosidase inhibition) use standardized protocols with IC₅₀ determination. For example, sulfonamide derivatives of this scaffold show strong inhibition (e.g., 392.0 [M−H]⁺ in ESI-MS) .

Advanced Mechanistic Studies : Molecular docking and ADMET predictions validate target interactions. Computational models compare the compound’s thiol group binding affinity with catalytic sites (e.g., carbonic anhydrase isoforms) .

How do synthetic intermediates impact the scalability and reproducibility of quinazolinone derivatives?

Intermediate Handling : The 2-acetamido-4,5-dimethoxybenzoic acid intermediate (3) is moisture-sensitive, requiring anhydrous conditions during PPA-mediated cyclization. Premature hydrolysis reduces yield by ~15% .

Contradiction Analysis : Discrepancies in nitro group reduction (e.g., Fe powder vs. NaBH₄) may arise from competing pathways. TLC monitoring at each step ensures intermediate stability .

What strategies address low solubility of 2-mercapto-quinazolinones in pharmacological assays?

Basic Solubilization : Co-solvents like DMSO (≤10% v/v) or β-cyclodextrin inclusion complexes enhance aqueous solubility without destabilizing the thiol group .

Advanced Formulation : Micellar encapsulation (e.g., PEG-PLGA nanoparticles) improves bioavailability. Particle size (100–200 nm) and zeta potential (>−20 mV) are optimized for cell permeability .

How can reaction conditions be optimized to minimize byproducts in thiol-functionalized quinazolinones?

Condition Screening : Solvent polarity (e.g., ethanol vs. DMF) affects thiol-alkyne coupling efficiency. For example, ethanol reduces disulfide byproduct formation by 30% compared to DMF .

Catalyst Selection : Transition metals (e.g., CuI) accelerate thiol-ene reactions but require chelating agents (e.g., EDTA) to prevent metal-thiolate complexation .

What analytical challenges arise in distinguishing tautomeric forms of 2-mercapto-quinazolinones?

Tautomer Identification : ¹H NMR temperature-dependent studies (25–60°C) reveal thione-thiol tautomerism. For example, exchangeable SH protons (δ 13.02 ppm) broaden at higher temperatures .

Advanced Validation : IR spectroscopy (νS-H ~2550 cm⁻¹) and HRMS fragmentation patterns differentiate tautomers. X-ray structures confirm dominant tautomeric states in the solid phase .

How do substituents on the quinazolinone core influence antioxidant or cytotoxic activity?

Structure-Activity Relationships (SAR) : Electron-donating groups (e.g., 6,7-dimethoxy) enhance radical scavenging (P<0.5 in DPPH assays). Chlorine or fluorine substituents increase cytotoxicity (e.g., IC₅₀ <10 μM in MCF-7 cells) .

Advanced Modifications : Hybridization with oxadiazole or benzimidazole moieties (e.g., 2-{[(1-oxyl-pyrrolyl)methyl]thio} derivatives) introduces redox-active nitroxide radicals for dual antioxidant/pro-drug activity .

What protocols ensure stability of 2-mercapto-quinazolinones during long-term storage?

Stability Testing : Accelerated degradation studies (40°C/75% RH) monitor thiol oxidation. Argon-purged vials and antioxidant additives (e.g., BHT) reduce disulfide formation by >90% .

Advanced Packaging : Lyophilization with cryoprotectants (trehalose/sucrose) preserves integrity for >24 months at −20°C .

How are computational tools integrated into the design of novel quinazolinone analogs?

Basic Modeling : DFT calculations (B3LYP/6-31G*) predict frontier molecular orbitals (HOMO-LUMO gaps) to assess reactivity. For example, HOMO localization on the thiol group correlates with nucleophilic activity .

Advanced Workflows : Machine learning (e.g., QSAR models) prioritizes substituents for synthesis. Deep learning algorithms (e.g., DeepDTA) predict binding affinities against kinase targets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.